molecular formula C17H18N2O B8712209 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol

Cat. No.: B8712209
M. Wt: 266.34 g/mol
InChI Key: CSKSGUCORWLRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol is a compound that features a benzyl group substituted with a hydroxy group at the para position, an indole core, and a methylaminomethyl group

Preparation Methods

The synthesis of 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol can be achieved through several routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with indole derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as dehydration and nucleophilic substitution . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes and receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . These interactions can lead to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol

InChI

InChI=1S/C17H18N2O/c1-18-11-15-10-14-4-2-3-5-17(14)19(15)12-13-6-8-16(20)9-7-13/h2-10,18,20H,11-12H2,1H3

InChI Key

CSKSGUCORWLRPC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-benzyloxybenzyl)-2-(methylaminomethyl)indole (27.1 g, 75.9 mmole) in methanol (75 mL) at RT in a Parr hydrogenation flask was added 10% Pd/C (0.5 g). The reaction mixture was shaken under 45 psi of H2 for 4 hr. The suspension was filtered through celite®, and the filter pad was washed with methanol. The filtrate was concentrated on the rotavap, and the residue was dried under high vacuum to afford the titled compound (18.0 g, 89%) as an off-white solid: MS (ES) m/e 268 (M+H)+.
Name
1-(4-benzyloxybenzyl)-2-(methylaminomethyl)indole
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
89%

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